molecular formula C8H12F3NO2 B1433704 (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid CAS No. 1447943-80-7

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid

Cat. No.: B1433704
CAS No.: 1447943-80-7
M. Wt: 211.18 g/mol
InChI Key: KODWKBQNKPGAIL-LURJTMIESA-N
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Description

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a trifluoroethyl group attached to the piperidine ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as piperidine and trifluoroethyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, solvents, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated processes, and stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules, such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid include:

    ®-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid: A compound with the same functional groups but without specific stereochemistry.

    1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid: A positional isomer with the carboxylic acid group at a different position on the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWKBQNKPGAIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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